molecular formula C31H29N5O2S2 B11619930 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11619930
M. Wt: 567.7 g/mol
InChI Key: PRFSHCGPZHDTKI-ITYLOYPMSA-N
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Description

(5Z)-3-BENZYL-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a pyrido[1,2-a]pyrimidine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-BENZYL-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidinone ring, followed by the introduction of the pyrido[1,2-a]pyrimidine moiety and the piperazine ring. Key reagents and conditions include:

    Formation of Thiazolidinone Ring: This step involves the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of Pyrido[1,2-a]pyrimidine Moiety: This step involves the condensation of a suitable pyrimidine derivative with an aldehyde or ketone.

    Attachment of Piperazine Ring: This step involves the nucleophilic substitution of a benzylpiperazine derivative with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-BENZYL-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or piperazine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-3-BENZYL-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-BENZYL-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-3-BENZYL-5-{[2-(4-METHYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • **(5Z)-3-BENZYL-5-{[2-(4-ETHYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-3-BENZYL-5-{[2-(4-BENZYLPIPERAZIN-1-YL)-7-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C31H29N5O2S2

Molecular Weight

567.7 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(4-benzylpiperazin-1-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C31H29N5O2S2/c1-22-12-13-27-32-28(34-16-14-33(15-17-34)20-23-8-4-2-5-9-23)25(29(37)35(27)19-22)18-26-30(38)36(31(39)40-26)21-24-10-6-3-7-11-24/h2-13,18-19H,14-17,20-21H2,1H3/b26-18-

InChI Key

PRFSHCGPZHDTKI-ITYLOYPMSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCN(CC5)CC6=CC=CC=C6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)N5CCN(CC5)CC6=CC=CC=C6)C=C1

Origin of Product

United States

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